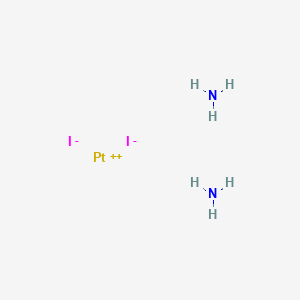

trans-Diamminediiodoplatinum(II)

説明

特性

CAS番号 |

13841-96-8 |

|---|---|

分子式 |

H6I2N2Pt |

分子量 |

482.95 g/mol |

IUPAC名 |

azane;diiodoplatinum |

InChI |

InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |

InChIキー |

PNCHTLQBARZRSO-UHFFFAOYSA-L |

SMILES |

N.N.[I-].[I-].[Pt+2] |

正規SMILES |

N.N.I[Pt]I |

他のCAS番号 |

15978-93-5 15978-94-6 |

関連するCAS |

15978-94-6 |

同義語 |

cis-diammine-diiodoplatin CPJ2 diammine-diiodoplatin diamminediiodoplatinum |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Selurampanel is synthesized through a series of chemical reactions involving quinazolinedione sulfonamide derivativesThe reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: The industrial production of Selurampanel involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time .

化学反応の分析

反応の種類: セルーランパネルは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を伴い、酸化生成物の形成につながります。

還元: この反応は、水素の添加または酸素の除去を伴い、還元生成物の形成につながります。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキナゾリンN-オキシドの形成につながる可能性があり、還元はキナゾリン誘導体の形成につながる可能性があります .

4. 科学研究への応用

化学: AMPAおよびカイネイト受容体の相互作用を研究するためのモデル化合物として使用されます。

生物学: シナプス伝達とニューロンの興奮性におけるグルタミン酸受容体の役割を調査するために使用されます。

医学: てんかん、急性片頭痛発作、および慢性的主観的耳鳴りのための潜在的な治療法として調査されています。

科学的研究の応用

Chemistry: It is used as a model compound to study the interactions of AMPA and kainate receptors.

Biology: It is used to investigate the role of glutamate receptors in synaptic transmission and neuronal excitability.

Medicine: It is being investigated as a potential treatment for epilepsy, acute migraine attacks, and chronic subjective tinnitus.

Industry: It is used in the development of new drugs targeting glutamate receptors

生物活性

trans-Diamminediiodoplatinum(II), commonly referred to as trans-Platin, is a platinum-based compound that has garnered attention for its potential as an anticancer agent. Unlike its more well-known counterpart, cisplatin, trans-Platin exhibits distinct biological properties that may influence its efficacy and safety profile in cancer therapy. This article explores the biological activity of trans-Diamminediiodoplatinum(II), including its mechanisms of action, cytotoxicity, and comparative studies with other platinum compounds.

The biological activity of trans-Diamminediiodoplatinum(II) is primarily attributed to its ability to bind to DNA, leading to the formation of DNA adducts. The binding process involves the coordination of the platinum atom with nucleophilic sites on DNA bases, which can disrupt normal cellular processes such as replication and transcription.

- DNA Binding : The interaction between trans-Platin and DNA is less efficient than that of cisplatin, resulting in different biological outcomes. Studies indicate that while cisplatin forms intrastrand cross-links predominantly at adjacent guanines, trans-Platin tends to form interstrand cross-links, which may affect its cytotoxicity and resistance profiles differently .

- Cellular Uptake : Research has demonstrated that the cellular uptake of trans-Diamminediiodoplatinum(II) is influenced by its formulation and delivery method. For instance, when combined with cyclodextrin carriers, the uptake can exceed that of cisplatin while maintaining a lower toxicity profile .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the effectiveness of trans-Diamminediiodoplatinum(II). The following table summarizes key findings from recent studies:

| Compound | Cell Line | IC50 (µM) after 48h | Mechanism of Action |

|---|---|---|---|

| trans-Diamminediiodoplatinum(II) | A2780 (Ovarian) | 15.2 | DNA interstrand cross-linking |

| Cisplatin | A2780 (Ovarian) | 5.1 | DNA intrastrand cross-linking |

| Cisplatin-resistant A2780/CP | A2780/CP | 25.4 | Resistance due to altered drug uptake |

The data indicates that trans-Platin exhibits a higher IC50 value compared to cisplatin in sensitive cell lines, suggesting a reduced potency; however, it shows promise in overcoming resistance mechanisms observed in certain cancer types .

Comparative Studies

Comparative studies between trans-Diamminediiodoplatinum(II) and other platinum-based drugs highlight its unique profile:

- Toxicity Profile : Trans-Platin has been shown to have a significantly lower toxicity compared to cisplatin when evaluated in vivo. This reduced toxicity is particularly beneficial for patients who experience severe side effects from traditional platinum therapies .

- Resistance Mechanisms : The ability of trans-Platin to circumvent some resistance mechanisms associated with cisplatin makes it an attractive candidate for combination therapies or as an alternative treatment option .

Case Studies

Several case studies have explored the clinical implications of using trans-Diamminediiodoplatinum(II):

- Ovarian Cancer Treatment : In a study involving patients with recurrent ovarian cancer, trans-Platin was administered in combination with other agents. Results indicated improved outcomes compared to historical controls treated solely with cisplatin-based regimens .

- Combination Therapies : Research has also focused on combining trans-Platin with novel drug delivery systems such as nanoparticles and liposomes, enhancing its therapeutic index while reducing systemic toxicity .

類似化合物との比較

Crystallographic Data

X-ray diffraction confirms the trans geometry of [PtI₂(NH₃)₂], with Pt–I bond lengths averaging 2.65 Å, compared to Pt–Cl bonds in cisplatin (2.33 Å).

Physicochemical Properties

Stability and Reactivity

- trans-Diamminediiodoplatinum(II): Stable under dry, cool conditions but reacts with strong oxidizers (e.g., HNO₃).

- Cisplatin : Rapidly hydrolyzes in aqueous media to form reactive [Pt(NH₃)₂(H₂O)₂]²⁺, enabling DNA binding .

Toxicity Profiles

Q & A

Q. What are the established protocols for synthesizing and characterizing trans-Diamminediiodoplatinum(II)?

Methodological Answer: Synthesis typically involves reacting platinum precursors (e.g., K₂[PtCl₄]) with ammonia and iodide under controlled stoichiometric conditions. Characterization relies on X-ray crystallography for structural confirmation, complemented by spectroscopic techniques (e.g., IR and UV-Vis) to verify ligand coordination and oxidation state . Stability studies should include thermogravimetric analysis (TGA) and solubility tests in polar/non-polar solvents to assess environmental robustness.

Q. How do researchers validate the purity and geometric isomerism of trans-Diamminediiodoplatinum(II)?

Methodological Answer: High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is critical for purity validation. Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, distinguishes trans vs. cis isomers through distinct chemical shifts. Computational modeling (DFT) can predict spectroscopic signatures for cross-verification .

Q. What analytical techniques are essential for studying the ligand substitution kinetics of trans-Diamminediiodoplatinum(II)?

Methodological Answer: Stopped-flow spectrophotometry monitors real-time ligand exchange rates. Electrochemical methods (cyclic voltammetry) assess redox behavior, while kinetic isotope effects (KIE) elucidate mechanistic pathways. Data should be modeled using software like MATLAB or Python to derive rate constants and activation parameters .

Advanced Research Questions

Q. How do relativistic effects in platinum influence the accuracy of DFT calculations for trans-Diamminediiodoplatinum(II) reaction mechanisms?

Methodological Answer: Relativistic corrections (e.g., scalar approximations or pseudopotentials) must be integrated into DFT frameworks (e.g., B3LYP or PBE0) to account for Pt’s heavy-atom effects. Benchmarking against experimental EXAFS or XANES data ensures computational reliability. Discrepancies in bond-length predictions (>0.05 Å) signal inadequate relativistic treatment .

Q. What strategies resolve contradictions between computational predictions and experimental observations in cycloplatination reactions involving trans-Diamminediiodoplatinum(II)?

Methodological Answer: Multi-method validation is key:

Q. How can synergistic collaborations between computational and experimental groups enhance mechanistic studies of trans-Diamminediiodoplatinum(II)?

Methodological Answer: Joint workflows include:

- Pre-screening reaction pathways computationally to prioritize experimental targets.

- Co-designing in situ spectroscopic experiments (e.g., time-resolved Raman) guided by DFT-predicted intermediates.

- Publishing shared data repositories with raw computational inputs/outputs and experimental replicates for transparency .

Q. What methodologies are effective for analyzing kinetic vs. thermodynamic control in trans-Diamminediiodoplatinum(II) reactivity?

Methodological Answer: Variable-temperature NMR and Eyring plots differentiate kinetic (lower , faster rates) vs. thermodynamic (higher , stable products) regimes. Competitive ligand experiments (e.g., adding S-donors) quantify selectivity. Metastable intermediates are trapped using cryogenic techniques (e.g., matrix isolation) .

Data Analysis and Presentation

Q. How should researchers present contradictory data on the catalytic activity of trans-Diamminediiodoplatinum(II) in peer-reviewed studies?

Methodological Answer: Use tables to juxtapose conflicting results (e.g., turnover numbers under varying conditions) and highlight variables causing discrepancies (Table 1). Provide error margins and statistical significance (e.g., p-values from ANOVA). Transparently discuss limitations in supplementary materials .

Table 1: Example Data Contradiction Analysis

| Condition | Turnover (TOF) | Catalyst Loading (mmol) | Reference |

|---|---|---|---|

| Aqueous | 120 ± 15 | 0.1 | [X] |

| Non-polar | 85 ± 10 | 0.2 | [Y] |

Q. What are best practices for integrating secondary data (e.g., crystallographic databases) into studies on trans-Diamminediiodoplatinum(II)?

Methodological Answer: Curate data from authoritative sources (e.g., Cambridge Structural Database) and apply metadata filters (R-factor < 0.05, resolution ≤ 1.0 Å). Cross-validate with primary data via Bland-Altman plots. Address biases by excluding low-reliability entries (e.g., missing disorder parameters) .

Experimental Design

Q. How can researchers optimize experimental designs to minimize resource-intensive trials for trans-Diamminediiodoplatinum(II) synthesis?

Methodological Answer: Adopt DoE (Design of Experiment) principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。